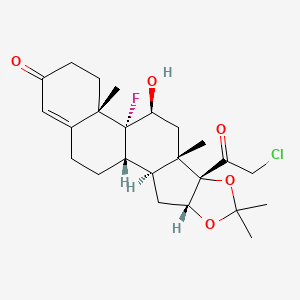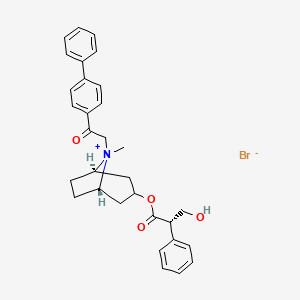![molecular formula C12H9ClN2O4 B1672656 N-[(1-氯-4-羟基异喹啉-3-基)羰基]甘氨酸 CAS No. 223387-75-5](/img/structure/B1672656.png)
N-[(1-氯-4-羟基异喹啉-3-基)羰基]甘氨酸
描述
FG-2216 (IOX3) 是一种新型的口服活性化合物,靶向 HIF (缺氧诱导因子) 脯氨酰羟化酶-2 (PHD2)。其化学结构如下所示:!FG-2216 Chemical Structure)
科学研究应用
FG-2216 has diverse applications:
Medicine: It shows promise in treating anemia by stimulating erythropoietin (Epo) production.
Cancer Research: Researchers explore its effects on tumor growth and angiogenesis.
Metabolism Studies: FG-2216 helps elucidate cellular responses to hypoxia.
作用机制
FG-2216 的机制涉及抑制 PHD2,导致 HIF 稳定。这阻止了 HIF 降解,使其能够激活参与红细胞生成、血管生成和代谢的靶基因。
生化分析
Biochemical Properties
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction is crucial as it can modulate the activity of these enzymes, thereby influencing various cellular processes. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine interacts with other biomolecules, including proteins and nucleic acids, affecting their function and stability.
Cellular Effects
The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with prolyl hydroxylases can affect the hypoxia-inducible factor (HIF) pathway, which is critical for cellular responses to low oxygen levels . This modulation can lead to changes in gene expression patterns and metabolic adjustments, impacting cell survival and function.
Molecular Mechanism
At the molecular level, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of prolyl hydroxylases by binding to their active sites, thereby preventing the hydroxylation of proline residues in target proteins . This inhibition can lead to the stabilization of HIF, which in turn can activate the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine may influence other molecular pathways through its interactions with nucleic acids and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of prolyl hydroxylases, resulting in prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit prolyl hydroxylases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of prolyl hydroxylases can affect the metabolism of proline and other amino acids, leading to changes in the levels of specific metabolites . Additionally, the compound may influence other metabolic pathways through its interactions with nucleic acids and proteins.
Transport and Distribution
The transport and distribution of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
准备方法
FG-2216 可以通过多种途径合成,但最常见的合成方法包括以下步骤:
步骤 1: 从合适的嘧啶核心开始。
步骤 2: 引入官能团以修饰核心结构。
步骤 3: 优化化合物以抑制 PHD2。
工业生产方法通常涉及使用已建立的方案进行大规模合成。关于工业生产的具体细节是专有的。
化学反应分析
FG-2216 经历了几种类型的反应:
氧化: 它可以在某些条件下被氧化。
还原: 还原反应可能会发生,影响其稳定性。
取代: 取代基可以被添加或替换。常见的试剂包括氧化剂、还原剂和亲核试剂。形成的主要产物取决于反应条件和取代基。
4. 科研应用
FG-2216 具有多种应用:
医学: 它在治疗贫血方面显示出希望,因为它可以刺激红细胞生成素 (Epo) 的产生。
癌症研究: 研究人员探索其对肿瘤生长和血管生成的影响。
代谢研究: FG-2216 有助于阐明细胞对缺氧的反应。
相似化合物的比较
FG-2216 由于其口服生物利用度和效力而脱颖而出。类似的化合物包括其他 PHD 抑制剂,如 FG-4592 (罗沙司他) 和 DMOG (二甲基草酰甘氨酸)。
请记住,FG-2216 主要用于研究其在治疗贫血和了解缺氧相关途径方面的潜力。 研究人员继续探索其在各个领域的治疗应用
属性
IUPAC Name |
2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVKRKGTAUJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223387-75-5 | |
| Record name | FG-2216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FG-2216 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 223387-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FG-2216 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?
A1: N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.
Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?
A: The research papers demonstrate that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.
Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. Why is it important to study different enzyme variants in this context?
A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.
Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine known to interact with other biological targets?
A: Yes, research indicates that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


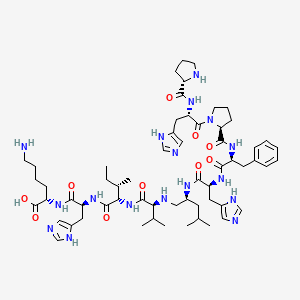
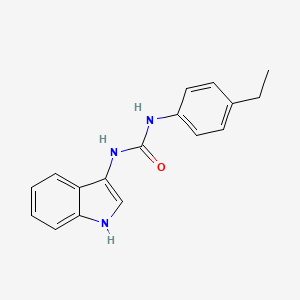
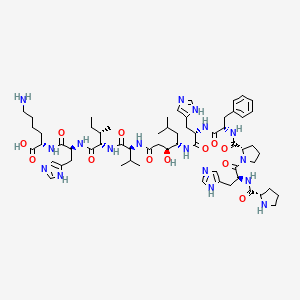
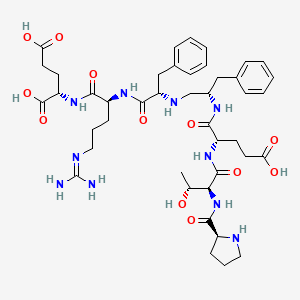
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

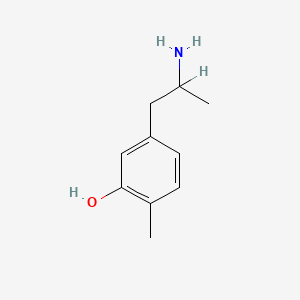
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)



